molecular formula C19H20ClFN2O3S B2371595 3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955720-51-1

3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2371595
CAS RN: 955720-51-1
M. Wt: 410.89
InChI Key: LJLWXMULKHRBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClFN2O3S and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Studies and Hybridization Affinity

Some novel fluorophores have been synthesized and their comparative fluorescence studied in different organic solvents and aqueous solutions containing inorganic ions. Two of these fluorophores were used for labeling of nucleosides, converted into their phosphoramidites, and used for labeling of oligodeoxyribonucleotides through covalent attachment. These fluorophores, after attachment on oligodeoxyribonucleotides, showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating potential applications in molecular biology and genetics research (Singh & Singh, 2007).

Intramolecular Substitution and Cyclization

Research on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has led to the synthesis of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields. This methodological development provides a new pathway for synthesizing ring-fluorinated isoquinolines and quinolines, which are crucial intermediates in pharmaceutical chemistry (Ichikawa et al., 2006).

Aza Diels-Alder Reaction

The aza Diels-Alder reaction involving N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines has been studied, leading to the formation of 1,2,3,4-tetrahydroquinazoline derivatives. This reaction highlights the utility of sulfonamide derivatives in constructing complex nitrogen-containing heterocycles, which are common in many biologically active compounds (Cremonesi et al., 2010).

Fluorophores for Oligodeoxyribonucleotide Labeling

Further studies on fluorophores, specifically those used for oligodeoxyribonucleotide labeling, have shown that specific compounds after attachment exhibit good fluorescence signals. These findings are significant for the development of novel labeling compounds that could enhance the detection and analysis of genetic materials in various research and diagnostic applications (Singh & Singh, 2007).

X-ray Characterization and Theoretical Study

X-ray characterization and theoretical studies on tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been conducted, revealing the importance of F⋯O interactions. These studies contribute to the understanding of molecular interactions and structural characterization of novel compounds, which is crucial for the design and synthesis of new materials with specific properties (Grudova et al., 2020).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-12(2)19(24)23-8-7-13-3-4-15(9-14(13)11-23)22-27(25,26)16-5-6-18(21)17(20)10-16/h3-6,9-10,12,22H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLWXMULKHRBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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